molecular formula C17H13NO2 B11853651 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol CAS No. 83919-59-9

4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol

Katalognummer: B11853651
CAS-Nummer: 83919-59-9
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: HNJMUNLPLGCOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a naphthalene ring linked to a benzene ring through an imino group, with hydroxyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol generally involves the condensation reaction between 2-naphthylamine and 2,4-dihydroxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imino linkage, resulting in the desired Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 4-((Naphthalen-2-ylamino)methyl)benzene-1,3-diol.

    Substitution: Formation of esters or ethers depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its DNA binding and cleavage properties, making it a candidate for anticancer research.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Wirkmechanismus

The mechanism of action of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol involves its ability to form stable complexes with metal ions. These metal complexes can interact with DNA, leading to cleavage or inhibition of replication. The compound’s imino and hydroxyl groups play a crucial role in binding to the metal ions and facilitating these interactions. Additionally, the naphthalene moiety enhances the compound’s ability to intercalate into DNA strands, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 4-((Naphthalen-1-ylimino)methyl)benzene-1,3-diol
  • 4-((Naphthalen-2-ylimino)methyl)benzene-1,2-diol
  • 4-((Naphthalen-2-ylimino)methyl)benzene-1,4-diol

Comparison: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity. The presence of the naphthalene ring also contributes to its distinct photophysical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

83919-59-9

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-(naphthalen-2-yliminomethyl)benzene-1,3-diol

InChI

InChI=1S/C17H13NO2/c19-16-8-6-14(17(20)10-16)11-18-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19-20H

InChI-Schlüssel

HNJMUNLPLGCOQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.